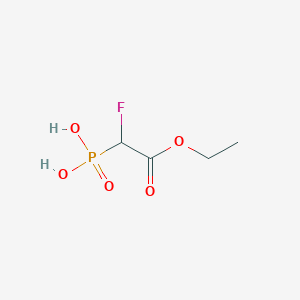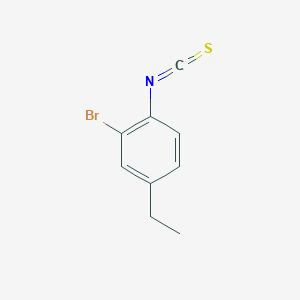
tert-Butyl (E)-3-(Pyridin-3-yl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (E)-3-(Pyridin-3-yl)acrylate is an organic compound that features a tert-butyl ester group attached to an acrylate moiety, which is further connected to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (E)-3-(Pyridin-3-yl)acrylate typically involves the esterification of (E)-3-(Pyridin-3-yl)acrylic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (E)-3-(Pyridin-3-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the acrylate moiety to saturated esters.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Saturated esters.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
tert-Butyl (E)-3-(Pyridin-3-yl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (E)-3-(Pyridin-3-yl)acrylate involves its interaction with molecular targets such as enzymes and receptors. The acrylate moiety can participate in Michael addition reactions, while the pyridine ring can engage in π-π interactions and hydrogen bonding with biological targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (E)-3-(Pyridin-2-yl)acrylate
- tert-Butyl (E)-3-(Pyridin-4-yl)acrylate
- tert-Butyl (E)-3-(Quinolin-3-yl)acrylate
Uniqueness
tert-Butyl (E)-3-(Pyridin-3-yl)acrylate is unique due to the position of the pyridine ring, which can influence its reactivity and interactions. The presence of the tert-butyl ester group also imparts steric hindrance, affecting the compound’s chemical behavior and stability.
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
tert-butyl 3-pyridin-3-ylprop-2-enoate |
InChI |
InChI=1S/C12H15NO2/c1-12(2,3)15-11(14)7-6-10-5-4-8-13-9-10/h4-9H,1-3H3 |
InChI Key |
BINGWTOENXKHEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



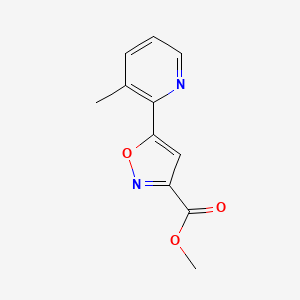
![(2S,4S)-4-(4-Bromobutoxy)-1-Boc-2-[(trityloxy)methyl]pyrrolidine](/img/structure/B13699878.png)

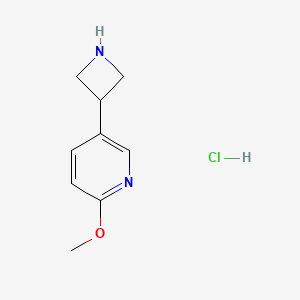
![8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile](/img/structure/B13699886.png)

![5-Bromooxazolo[4,5-b]pyridine-2-thiol](/img/structure/B13699893.png)
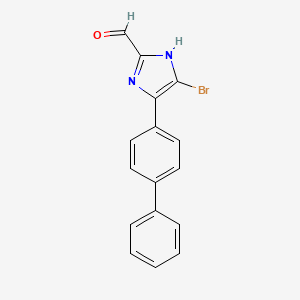

![2-[4-(Benzyloxy)phenyl]-1-methylindole](/img/structure/B13699897.png)
![1-[4-[(4-Boc-1-piperazinyl)sulfonyl]phenyl]-1H-pyrrol-2(5H)-one](/img/structure/B13699908.png)
